Introduction: Unveiling N,N-Diphenyl-2-naphthylamine
Introduction: Unveiling N,N-Diphenyl-2-naphthylamine
An In-Depth Technical Guide to the Core Properties of N,N-Diphenyl-2-naphthylamine
For Researchers, Scientists, and Drug Development Professionals
N,N-Diphenyl-2-naphthylamine is a tertiary aromatic amine characterized by a naphthalene core bonded to a nitrogen atom, which is further substituted with two phenyl groups. This molecular architecture imparts significant steric hindrance and electronic properties that define its primary industrial and research applications. While its historical use has been prominent, a contemporary understanding of its properties, synthesis, and safety profile is essential for its responsible application in modern chemical processes.
Primarily recognized for its function as an antioxidant, it has been widely incorporated into rubber and plastic formulations to prevent degradation from oxidative processes induced by heat and environmental exposure[1]. Its utility also extends to serving as a chemical intermediate in the synthesis of more complex organic molecules, including dyes[2]. However, its structural relationship to 2-naphthylamine, a known human carcinogen, necessitates a thorough and cautious approach to its handling and application[2][3]. This guide provides a comprehensive overview of its fundamental properties, synthesis, and safety considerations.
Section 1: Core Physicochemical Properties
The physical and chemical characteristics of N,N-Diphenyl-2-naphthylamine are foundational to its behavior and application. These properties dictate its solubility, reactivity, and physical state under various conditions.
| Property | Value | Source(s) |
| Chemical Formula | C₂₂H₁₇N | [4] |
| Molecular Weight | 295.38 g/mol | [4] |
| CAS Number | 6940-30-3 | [4] |
| Appearance | Off-white to grey or brown crystalline powder | [5] |
| Melting Point | 123.0 to 127.0 °C | [4] |
| Boiling Point | 453.4 °C at 760 mmHg | [4] |
| Density | 1.159 g/cm³ | [4] |
| Solubility | Insoluble in water; Soluble in toluene, alcohol, ether, acetone, benzene, and acetic acid. | [4][6][7] |
| Vapor Pressure | 2.08 x 10⁻⁸ mmHg at 25°C | [4] |
Section 2: Synthesis Methodologies: From Classical to Modern Approaches
The creation of the central carbon-nitrogen bond in N,N-Diphenyl-2-naphthylamine can be achieved through several synthetic strategies, ranging from traditional high-temperature condensations to modern catalyzed cross-coupling reactions that offer milder conditions and broader functional group tolerance.
Classical Synthesis: Amination of 2-Naphthol
A historically significant method involves the direct amination of 2-naphthol with aniline at high temperatures (190-250 °C) in the presence of an acid catalyst, such as para-toluenesulfonic acid or phosphoric acid[8]. This condensation reaction proceeds with the elimination of water. While effective, the harsh reaction conditions can limit its applicability for substrates bearing sensitive functional groups.
Modern Cross-Coupling Strategies
Modern synthetic organic chemistry provides more elegant and efficient pathways to N,N-Diphenyl-2-naphthylamine through metal-catalyzed cross-coupling reactions. These methods are the cornerstone of contemporary C-N bond formation.
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Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for coupling amines with aryl halides or triflates[9][10][11]. The synthesis would involve reacting 2-bromonaphthalene or 2-iodonaphthalene with diphenylamine in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., XPhos, SPhos), and a base[12]. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle[12].
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Ullmann Condensation/Goldberg Reaction: This copper-catalyzed method is another classic approach to forming C-N bonds[13][14]. The reaction couples an aryl halide with an amine, typically requiring high temperatures[13]. Modern iterations utilize chelating ligands to facilitate the reaction under milder conditions[14][15]. In this context, 2-bromonaphthalene would be reacted with diphenylamine in the presence of a copper(I) catalyst and a base.
Section 3: Primary Application and Mechanism of Action
The principal application of N,N-Diphenyl-2-naphthylamine is as an antioxidant or stabilizer, particularly in the rubber industry[1][2]. It protects polymeric materials from degradation caused by auto-oxidation.
Antioxidant Mechanism: Radical Scavenging
Aromatic amines function as chain-breaking antioxidants. The degradation of polymers often proceeds via a free-radical chain reaction initiated by heat, light, or mechanical stress. These initiators generate highly reactive peroxy radicals (ROO•) from the polymer backbone.
N,N-Diphenyl-2-naphthylamine interrupts this cycle by donating the hydrogen atom from its secondary amine precursor (or by other radical trapping mechanisms in the case of the tertiary amine through its aromatic rings) to the peroxy radical. This process deactivates the highly reactive radical and forms a more stable, resonance-delocalized radical from the antioxidant molecule itself. This antioxidant-derived radical is significantly less reactive and unable to propagate the oxidative chain reaction, effectively terminating the degradation process.
Section 4: Experimental Protocols
The following protocols are representative methodologies for the synthesis and purification of N,N-Diphenyl-2-naphthylamine, grounded in established chemical principles.
Protocol: Synthesis via Buchwald-Hartwig Amination
This protocol describes a modern, palladium-catalyzed approach.
Materials:
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2-Bromonaphthalene
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Diphenylamine
-
Palladium(II) acetate [Pd(OAc)₂]
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XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
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Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
Procedure:
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Inert Atmosphere: To an oven-dried Schlenk flask, add a magnetic stir bar. Seal the flask and purge with argon or nitrogen gas for 10-15 minutes to establish an inert atmosphere.
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Reagent Addition: Under a positive pressure of inert gas, add 2-bromonaphthalene (1.0 eq), diphenylamine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).
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Solvent Addition: Add anhydrous toluene via syringe. The reaction concentration is typically 0.1-0.5 M.
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Reaction: Immerse the flask in a preheated oil bath at 100-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
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Workup: Cool the reaction to room temperature. Quench by slowly adding water. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol: Purification by Recrystallization
Procedure:
-
Solvent Selection: Transfer the crude product from the synthesis step into an Erlenmeyer flask. Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol or toluene).
-
Dissolution: Heat the mixture gently with stirring until the solid completely dissolves. If some impurities remain undissolved, perform a hot filtration.
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Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: Dry the crystals under vacuum to obtain pure N,N-Diphenyl-2-naphthylamine.
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